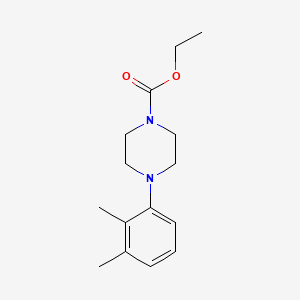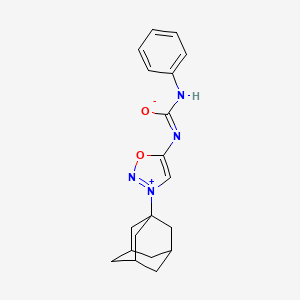![molecular formula C13H18N4O3S B5801010 ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)
ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate, also known as EAPC, is a novel compound that has gained significant attention in the field of scientific research. EAPC is a pyrimidine derivative that has shown potential in various research applications due to its unique chemical structure and mechanism of action. In
Mécanisme D'action
The mechanism of action of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activation of nuclear factor-kappaB (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. This compound has also been shown to inhibit the production of prostaglandin E2 (PGE2), which is a pro-inflammatory mediator.
In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has been shown to increase the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decrease the expression of anti-apoptotic proteins, such as Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be further improved by recrystallization. This compound has also been shown to possess various biological activities, which makes it a useful tool for studying inflammation, cancer, and microbial infections.
However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood. In addition, the mechanism of action of this compound is not fully elucidated, which makes it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate. One area of interest is the development of this compound as a potential anti-inflammatory agent. Further studies are needed to determine the efficacy and safety of this compound in vivo and to understand its mechanism of action.
Another area of interest is the development of this compound as a potential anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in vivo and to understand its mechanism of action in cancer cells.
Finally, further studies are needed to explore the antimicrobial potential of this compound. This compound has been shown to possess activity against various gram-positive and gram-negative bacteria, but further studies are needed to determine its efficacy and safety in vivo and to understand its mechanism of action.
Conclusion
In conclusion, this compound is a novel compound that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a useful tool for studying inflammation, cancer, and microbial infections. However, further studies are needed to determine its efficacy and safety in vivo and to understand its mechanism of action.
Méthodes De Synthèse
The synthesis method of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate involves the reaction of ethyl 2-(bromomethyl)-4-chloro-5-formylpyrimidine-5-carboxylate with 2-oxo-2-(1-pyrrolidinyl)ethyl mercaptan in the presence of a base. The reaction yields this compound as a white crystalline solid with a yield of 75-80%. The purity of this compound can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
Ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have potential as an anti-inflammatory agent.
This compound has also been studied for its anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including human lung cancer cells, breast cancer cells, and colon cancer cells. The mechanism of action of this compound in cancer cells involves the induction of apoptosis and cell cycle arrest.
In addition, this compound has been shown to possess antimicrobial activity against various gram-positive and gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Propriétés
IUPAC Name |
ethyl 4-amino-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-2-20-12(19)9-7-15-13(16-11(9)14)21-8-10(18)17-5-3-4-6-17/h7H,2-6,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDCJISOIKKDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)


![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)

![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)
